molecular formula C14H11FO2 B6377800 5-(4-Fluoro-3-methylphenyl)-2-formylphenol CAS No. 1261890-22-5

5-(4-Fluoro-3-methylphenyl)-2-formylphenol

Cat. No.: B6377800
CAS No.: 1261890-22-5
M. Wt: 230.23 g/mol
InChI Key: YYQCAKQRMTYNMG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)-2-formylphenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 5-(4-Fluoro-3-methylphenyl)-2-carboxyphenol.

    Reduction: 5-(4-Fluoro-3-methylphenyl)-2-hydroxyphenol.

    Substitution: 5-(4-Methoxy-3-methylphenyl)-2-formylphenol.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-methylphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group on the phenol ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-6-10(4-5-13(9)15)11-2-3-12(8-16)14(17)7-11/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQCAKQRMTYNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685096
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-22-5
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-3-hydroxy-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261890-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3-hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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